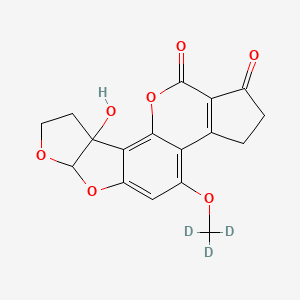

Terconazole-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

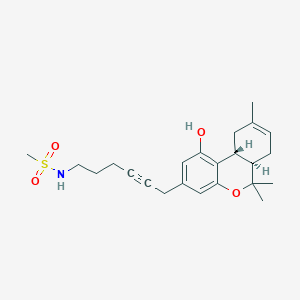

Terconazole-d4 is a deuterium-labeled analog of Terconazole, a broad-spectrum antifungal medication primarily used for the treatment of vaginal yeast infections. The incorporation of deuterium atoms into the molecular structure of Terconazole enhances its stability and allows for its use as a tracer in pharmacokinetic and metabolic studies .

Applications De Recherche Scientifique

Terconazole-d4 has several scientific research applications, including:

Pharmacokinetic Studies: Used as a tracer to study the absorption, distribution, metabolism, and excretion of Terconazole in biological systems.

Metabolic Studies: Helps in understanding the metabolic pathways and identifying metabolites of Terconazole.

Antifungal Research: Used in studies to evaluate the efficacy and mechanism of action of antifungal agents

Cancer Research: Investigated for its potential to enhance the cytotoxicity of antimitotic drugs in drug-resistant cancer cells

Mécanisme D'action

Target of Action

Terconazole-d4, a deuterium-labeled variant of Terconazole , primarily targets the fungal cytochrome P450 enzyme lanosterol 14-alpha-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a key sterol in most pathogenic fungi .

Mode of Action

This compound exerts its antifungal activity by disrupting the normal fungal cell membrane permeability . It inhibits the cytochrome P450 14-alpha-demethylase in susceptible fungi, leading to the accumulation of lanosterol and other methylated sterols and a decrease in ergosterol concentration . The depletion of ergosterol disrupts the structure and function of the fungal cell membrane, leading to a decrease or inhibition of fungal growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting the enzyme lanosterol 14-alpha-demethylase, this compound prevents the conversion of lanosterol to ergosterol . This results in an increase in membrane permeability and altered membrane enzyme activity , disrupting the normal functioning of the fungal cell.

Pharmacokinetics

Approximately 5–16% of Terconazole administered intravaginally is absorbed into the systemic circulation . In normal healthy volunteers, mean peak serum Terconazole levels of 0.01 mg/ml were measured at 7 hours after administration . Peak levels are similar after multiple dosing, and in women with vaginitis . Systemically absorbed drug is rapidly metabolized by the liver and excreted in the urine and feces .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of the fungal cell membrane and inhibition of fungal growth . By depleting ergosterol in the fungal membrane, this compound disrupts the structure and many functions of the fungal membrane . This leads to an increase in membrane permeability and altered membrane enzyme activity , ultimately inhibiting fungal growth.

Analyse Biochimique

Biochemical Properties

Terconazole-d4 plays a significant role in inhibiting the growth of fungal cells by interfering with the synthesis of ergosterol, an essential component of fungal cell membranes. This compound interacts with the enzyme lanosterol 14α-demethylase, which is crucial for the conversion of lanosterol to ergosterol. By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death .

Cellular Effects

This compound affects various types of cells, particularly fungal cells, by inhibiting their growth and proliferation. It influences cell function by disrupting the synthesis of ergosterol, which is vital for maintaining cell membrane integrity. This disruption leads to increased membrane permeability, leakage of cellular contents, and ultimately cell death. Additionally, this compound may impact cell signaling pathways and gene expression related to ergosterol synthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the heme iron of the enzyme lanosterol 14α-demethylase. This binding inhibits the enzyme’s activity, preventing the conversion of lanosterol to ergosterol. The inhibition of this enzyme leads to the accumulation of toxic sterol intermediates and a decrease in ergosterol levels, which compromises the fungal cell membrane’s integrity and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is generally stable under various conditions, but it may degrade under acidic and oxidative conditions. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent inhibition of fungal growth and prolonged disruption of cellular functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits fungal growth without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including liver damage and alterations in normal cellular functions. Threshold effects have been observed, where a certain dosage is required to achieve the desired antifungal activity without causing adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to sterol synthesis. It interacts with the enzyme lanosterol 14α-demethylase, inhibiting its activity and disrupting the conversion of lanosterol to ergosterol. This inhibition affects the overall metabolic flux of sterol intermediates and leads to changes in metabolite levels within the fungal cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through passive diffusion. It may interact with specific transporters or binding proteins that facilitate its movement across cell membranes. The compound tends to accumulate in fungal cell membranes, where it exerts its antifungal effects by disrupting membrane integrity .

Subcellular Localization

This compound is primarily localized in the fungal cell membrane, where it targets the enzyme lanosterol 14α-demethylase. This localization is crucial for its activity, as it allows the compound to effectively inhibit the enzyme and disrupt ergosterol synthesis. Post-translational modifications or targeting signals may direct this compound to specific compartments within the fungal cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Terconazole-d4 involves the deuteration of TerconazoleThe reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the required reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Terconazole-d4 undergoes various chemical reactions, including:

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Substitution reactions may involve the replacement of functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

Reduction: Reducing agents such as sodium borohydride may be used under controlled conditions.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions include various degradation products and substituted derivatives of this compound. The specific products depend on the reaction conditions and reagents used .

Comparaison Avec Des Composés Similaires

Similar Compounds

Butoconazole: Another azole antifungal agent with similar mechanisms of action.

Itraconazole: A triazole antifungal agent used for a broader range of fungal infections.

Posaconazole: Known for its efficacy against a wide variety of fungal pathogens.

Uniqueness of Terconazole-d4

This compound is unique due to its deuterium labeling, which enhances its stability and allows for its use as a tracer in pharmacokinetic and metabolic studies. This property makes it particularly valuable in research settings where precise tracking of the compound is required .

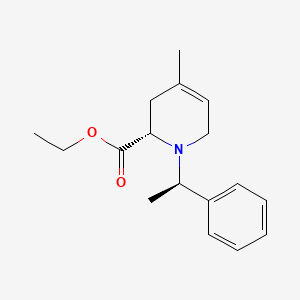

Propriétés

Numéro CAS |

1398065-50-3 |

|---|---|

Formule moléculaire |

C₂₆H₂₇D₄Cl₂N₅O₃ |

Poids moléculaire |

536.49 |

Synonymes |

(±)-Terconazole-d4; Fungistat-d4; Gyno-Terazol-d4; NSC 331942-d4; R 42470-d4; Terazol-d4; Terazol Cream & Suppositories-d4; Tercospor-d4; Termayazole-d4; Triaconazole-d4; cis-1-[4-[[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan- |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.